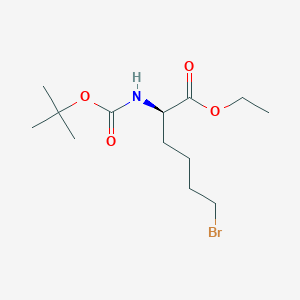
Ethyl (R)-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a bromine atom, an ethyl ester group, and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and peptide chemistry due to its reactivity and protective groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Bromination: The bromine atom is introduced through a bromination reaction using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The ester group is introduced by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl ®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for ester hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Deprotection: The free amine is obtained.
Hydrolysis: The corresponding carboxylic acid is formed.
Wissenschaftliche Forschungsanwendungen
Ethyl ®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme-substrate interactions and protein modifications.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl ®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate involves its reactivity due to the presence of the bromine atom and the Boc-protected amino group. The bromine atom can participate in substitution reactions, while the Boc group can be removed to reveal the reactive amine. These functional groups allow the compound to interact with various molecular targets and pathways in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another Boc-protected amino acid derivative used in organic synthesis.
®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate: A serine derivative with similar protective groups.
Uniqueness
Ethyl ®-6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate is unique due to the presence of the bromine atom, which provides additional reactivity for substitution reactions. This makes it a versatile intermediate in organic synthesis and peptide chemistry.
Eigenschaften
Molekularformel |
C13H24BrNO4 |
|---|---|
Molekulargewicht |
338.24 g/mol |
IUPAC-Name |
ethyl (2R)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C13H24BrNO4/c1-5-18-11(16)10(8-6-7-9-14)15-12(17)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,17)/t10-/m1/s1 |
InChI-Schlüssel |
BDZXQUICTFUOKO-SNVBAGLBSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](CCCCBr)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(=O)C(CCCCBr)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



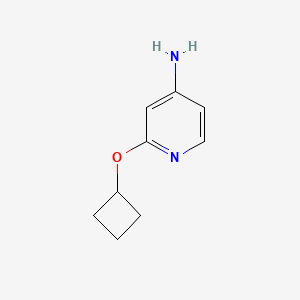
![2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B13071312.png)
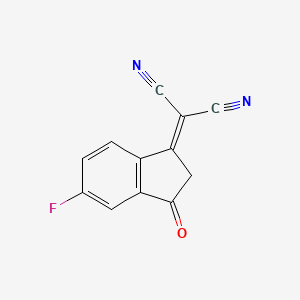
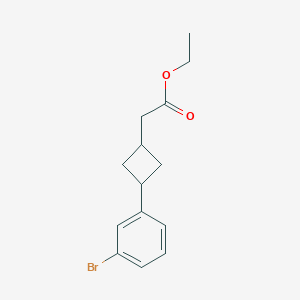
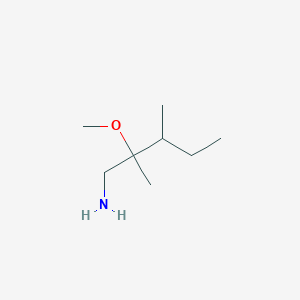

![3-[(1-Amino-2-methylpropan-2-yl)oxy]propan-1-ol](/img/structure/B13071354.png)
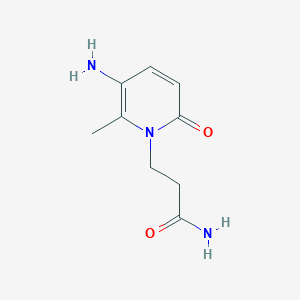
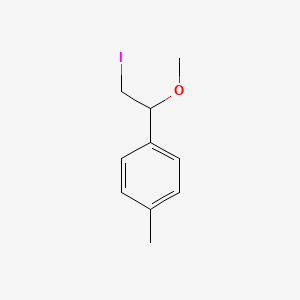
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13071360.png)
![7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepine-2-thione](/img/structure/B13071366.png)
![1-Oxospiro[4.4]nonane-2-carbaldehyde](/img/structure/B13071369.png)
![(13S,17R)-16-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene](/img/structure/B13071376.png)
